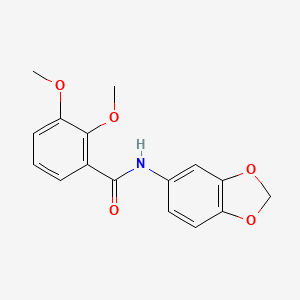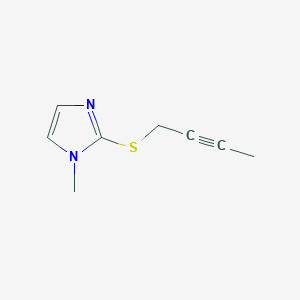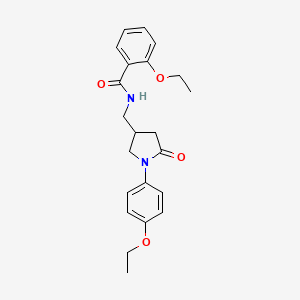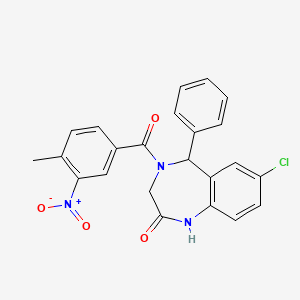
5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. These include a 1,2,4-oxadiazole ring, a sulfonyl group, and two aromatic rings (one of which is substituted with two methoxy groups). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings and the 1,2,4-oxadiazole ring suggests that this compound could have a planar structure. The sulfonyl group could introduce some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the sulfonyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make this compound more polar and potentially more soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For instance, the synthesis of N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and their evaluation against various pathogenic bacteria and yeast-like fungus Candida albicans have shown that certain derivatives display broad-spectrum antibacterial activities with minimal inhibitory concentrations ranging from 0.5–8 µg/mL. Additionally, some compounds exhibited potent activity against Gram-positive bacteria. Their anti-proliferative activity was also assessed against several human cancer cell lines, indicating the potential for cancer therapy applications (Al-Wahaibi et al., 2021).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole have been investigated for their corrosion inhibition properties on mild steel in sulfuric acid, demonstrating the influence of substitution and temperature on their effectiveness. These studies suggest a potential application of oxadiazole derivatives in protecting metal surfaces against corrosion, highlighting their significance in materials science (Ammal et al., 2018).
Antifungal and Antibacterial Applications
Sulfone derivatives containing the 1,3,4-oxadiazole moiety have shown promising in vitro antibacterial activities against tobacco bacterial wilt. This suggests their potential as bactericides for plants, offering a new approach to combat agricultural diseases (Xu et al., 2012).
Photophysical Properties
The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has revealed insights into their base-induced chemiluminescence, suggesting applications in the development of new chemiluminescent materials or probes for scientific and medical research (Watanabe et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-4-6-13(7-5-12)18-19-17(25-20-18)11-26(21,22)16-10-14(23-2)8-9-15(16)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWFHMLOAQMVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-[(Trifluoroacetyl)amino]propyl]benzenesulfonyl chloride](/img/structure/B2561769.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2561772.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2561773.png)
amine hydrobromide](/img/no-structure.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2561777.png)
![3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2561779.png)



